(s)-2-Amino-2-(3-nitro-5-(trifluoromethyl)phenyl)ethan-1-ol
Description
Properties
Molecular Formula |
C9H9F3N2O3 |
|---|---|
Molecular Weight |
250.17 g/mol |
IUPAC Name |
(2S)-2-amino-2-[3-nitro-5-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9F3N2O3/c10-9(11,12)6-1-5(8(13)4-15)2-7(3-6)14(16)17/h1-3,8,15H,4,13H2/t8-/m1/s1 |
InChI Key |
HIBQVSCCGHUXBL-MRVPVSSYSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])[C@@H](CO)N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(CO)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (S)-2-Amino-2-(3-nitro-5-(trifluoromethyl)phenyl)ethan-1-ol
General Synthetic Strategy
The synthesis of (S)-2-Amino-2-(3-nitro-5-(trifluoromethyl)phenyl)ethan-1-ol generally follows a three-step approach:
Step 1: Formation of Nitroalkene Intermediate
The initial step involves a Henry (nitroaldol) reaction between 3-nitro-5-(trifluoromethyl)benzaldehyde and nitromethane. This condensation forms a β-nitroalkene intermediate, which serves as a key precursor.Step 2: Reduction of Nitroalkene to β-Amino Alcohol
The β-nitroalkene intermediate undergoes reduction, typically catalytic hydrogenation or chemical reduction (e.g., lithium aluminum hydride), converting the nitroalkene to the corresponding β-amino alcohol.Step 3: Chiral Resolution or Asymmetric Synthesis
To obtain the enantiomerically enriched (S)-isomer, asymmetric hydrogenation using chiral catalysts such as ruthenium-BINAP complexes or enzymatic kinetic resolution with lipases is employed.
This synthetic route is supported by industrial and academic studies that optimize yield, stereoselectivity, and purity.
Detailed Synthetic Procedures
Formation of Nitroalkene Intermediate
- Reagents: 3-nitro-5-(trifluoromethyl)benzaldehyde, nitromethane
- Conditions: Base-catalyzed (e.g., ammonium acetate or triethylamine), room temperature to 40°C
- Solvent: Ethanol or ethanol/water mixtures
- Reaction Time: 12–24 hours
- Outcome: Formation of β-nitroalkene intermediate with moderate to high yield (70–85%)
This step is crucial for introducing the nitro group and setting the stage for further reduction.
Reduction to β-Amino Alcohol
- Methods:
- Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere
- Chemical reduction using lithium aluminum hydride (LiAlH4) in anhydrous ether solvents
- Conditions:
- Hydrogenation: Room temperature, 1–3 atm H2, 12–24 hours
- LiAlH4: 0°C to room temperature, inert atmosphere
- Outcome: Conversion of nitroalkene to amino alcohol with retention of stereochemistry if chiral catalysts are used
Enantioselective Synthesis and Resolution
- Asymmetric Hydrogenation:
- Catalyst: Ru-BINAP complexes
- Solvent: Ethanol or methanol
- Temperature: 25–40°C
- Enantiomeric excess (ee): >95% achievable
- Kinetic Resolution:
- Enzymes: Lipase B from Candida antarctica (CAL-B)
- Selective acylation of one enantiomer to improve ee to >98%
- Crystallization:
- Recrystallization from ethanol/water mixtures to further enhance ee by 5–10%
Industrial Scale Considerations
- Use of continuous flow reactors for improved reaction control and scalability
- Optimization of catalyst loading (0.5–1.0 mol%) and reaction parameters (temperature, pH) to maximize yield and stereoselectivity
- Purification through recrystallization or chromatographic techniques to achieve ≥95% purity
- Storage under controlled temperature (2–8°C) with desiccants to prevent degradation
Analytical Data and Reaction Optimization
Key Reaction Parameters and Their Effects
| Parameter | Optimal Range | Impact on Yield and Purity |
|---|---|---|
| Temperature | 30–35°C | ±10% yield variation |
| Catalyst Loading | 0.5–1.0 mol% | ±15% yield variation |
| Reaction Time | 12–24 hours | ±5% yield variation |
| pH (for Henry reaction) | 6–7 | Maximizes formation of nitroalkene |
| Solvent Polarity | Ethanol/water mixtures | Enhances solubility and reaction rate |
Characterization Techniques
| Technique | Purpose | Typical Observations |
|---|---|---|
| High Performance Liquid Chromatography (HPLC) | Purity assessment | C18 column, 0.1% trifluoroacetic acid in acetonitrile/water (70:30), retention time ~8.2 min, purity ≥95% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | Aromatic protons δ 7.6–7.8 ppm, CH-OH δ 4.1 ppm, NH2 δ 3.3 ppm |
| Mass Spectrometry (MS) | Molecular weight confirmation | ESI-MS m/z 265.1 [M+H]+ (theoretical 264.1) |
| Chiral HPLC | Enantiomeric excess (ee) determination | Chiralpak AD-H column, hexane:isopropanol (80:20), (S)-enantiomer retention ~14.1 min |
Research Findings and Optimization Insights
- Yield Optimization: Adjusting temperature and catalyst loading within optimal ranges can improve yields from 70% to over 85%.
- Stereoselectivity: Use of Ru-BINAP catalysts and enzymatic kinetic resolution reliably produces enantiomeric excess above 95%.
- Purity: Combination of recrystallization and chromatographic purification ensures research-grade purity ≥95%.
- Stability: Compound is stable at pH 4–6 and temperatures below 85°C; degradation occurs at extreme pH and above 200°C decomposition temperature.
- Safety: Handling requires nitrile gloves, lab coat, goggles, and fume hood use; storage in airtight containers with desiccants recommended.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| Henry Reaction | 3-nitro-5-(trifluoromethyl)benzaldehyde + nitromethane, base catalyst, ethanol/water, 30°C | β-Nitroalkene intermediate, 70–85% yield | Key step for nitro group introduction |
| Reduction | Pd/C hydrogenation or LiAlH4 reduction, room temp | β-Amino alcohol, high yield | Retains stereochemistry if chiral catalyst used |
| Asymmetric Hydrogenation | Ru-BINAP catalyst, ethanol, 25–40°C | (S)-enantiomer, >95% ee | Critical for chiral purity |
| Kinetic Resolution | Lipase B (CAL-B), selective acylation | >98% ee | Enhances enantiomeric purity |
| Purification | Recrystallization, chromatography | ≥95% purity | Essential for research applications |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine, which can further undergo various functionalization reactions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like sodium borohydride.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or sulfonated aromatic compounds.
Scientific Research Applications
(s)-2-Amino-2-(3-nitro-5-(trifluoromethyl)phenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (s)-2-Amino-2-(3-nitro-5-(trifluoromethyl)phenyl)ethan-1-ol depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the β-amino alcohol scaffold but differ in substituents on the phenyl ring:
Key Observations :
Physicochemical Properties
Comparative data on solubility, logP, and stability (inferred from substituent effects):
Biological Activity
(S)-2-Amino-2-(3-nitro-5-(trifluoromethyl)phenyl)ethan-1-ol, also known as 2-Amino-2-[3-nitro-5-(trifluoromethyl)phenyl]ethanol, is a chiral amino alcohol that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, and applications based on diverse scientific sources.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C9H9F3N2O3 |
| Molecular Weight | 250.17 g/mol |
| CAS Number | 1394820-14-4 |
| IUPAC Name | (S)-2-amino-2-(3-nitro-5-(trifluoromethyl)phenyl)ethanol |
| InChI Key | HIBQVSCCGHUXBL-UHFFFAOYSA-N |
The trifluoromethyl group enhances lipophilicity, which can influence the compound's interaction with biological targets.
Synthesis
The synthesis of (S)-2-Amino-2-(3-nitro-5-(trifluoromethyl)phenyl)ethan-1-ol typically involves several key steps:
- Nitration of Trifluoromethyl-substituted Phenol : The starting material undergoes nitration to introduce the nitro group.
- Reduction : The nitro group is reduced to an amino group using reducing agents such as lithium aluminum hydride.
- Hydrochloride Formation : The final product is often converted to its hydrochloride salt for stability and solubility.
The biological activity of (S)-2-Amino-2-(3-nitro-5-(trifluoromethyl)phenyl)ethan-1-ol is attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group may enhance metabolic stability and bioavailability.
Pharmacological Studies
Research has indicated that compounds containing trifluoromethyl groups can exhibit enhanced potency in pharmacological applications:
- Enzyme Inhibition : Studies have shown that similar compounds can inhibit enzymes such as reverse transcriptase, with increased potency attributed to the trifluoromethyl substitution .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties, showing promising results against various bacterial strains .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Inhibition of 5-Hydroxytryptamine Uptake : Structural analogs with trifluoromethyl groups have demonstrated increased potency in inhibiting serotonin uptake, suggesting potential applications in treating mood disorders .
- Antimycobacterial Activity : Compounds with similar structures were tested against Mycobacterium tuberculosis, revealing minimum inhibitory concentrations (MICs) that suggest potential therapeutic applications .
Applications
(S)-2-Amino-2-(3-nitro-5-(trifluoromethyl)phenyl)ethan-1-ol has potential applications across various fields:
- Medicinal Chemistry : As a building block for synthesizing more complex pharmaceuticals.
- Biochemical Probes : Investigated for its role in studying enzyme mechanisms and interactions.
- Material Science : Explored for properties that could be utilized in developing new materials.
Q & A
Q. What are the recommended synthetic routes for preparing (S)-2-Amino-2-(3-nitro-5-(trifluoromethyl)phenyl)ethan-1-ol?
The synthesis typically involves a multi-step approach:
- Nitro Reduction : Reduce the nitro group to an amine using stannous chloride (SnCl₂) in ethanol under controlled pH (adjusted with sodium bicarbonate). This method is adapted from protocols for analogous trifluoromethylphenyl compounds .
- Chiral Resolution : Employ asymmetric synthesis or chiral auxiliaries to achieve the (S)-enantiomer. Techniques like enzymatic resolution or chiral chromatography (e.g., using cellulose-based columns) are critical for isolating enantiopure forms .
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-reduction of the nitro group and ensure stereochemical integrity.
Q. How can the structure and enantiomeric purity of this compound be confirmed?
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Verify the presence of characteristic signals for the amine (-NH₂), hydroxyl (-OH), and trifluoromethyl (-CF₃) groups. For example, the CF₃ group shows a distinct ¹⁹F NMR signal near -60 ppm .
- IR Spectroscopy : Confirm hydroxyl (3250–3350 cm⁻¹) and nitro/amine (1520–1600 cm⁻¹) stretches .
- Chiral Purity : Use chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column to resolve enantiomers. Compare retention times with known standards .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-nitro and 5-trifluoromethyl substituents influence reactivity in cross-coupling reactions?
The 3-nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to specific positions on the aromatic ring. However, the 5-CF₃ group introduces steric hindrance, which can slow reaction kinetics.
-
Case Study : In Suzuki-Miyaura coupling, the nitro group may require protection (e.g., reduction to NH₂) to avoid side reactions. The CF₃ group’s steric bulk necessitates bulky palladium ligands (e.g., XPhos) to enhance catalytic efficiency .
-
Data Table :
Substituent Position Electronic Effect Steric Effect Reactivity Impact 3-NO₂ Strong EWG Moderate Slows coupling 5-CF₃ Moderate EWG High Requires bulky ligands
Q. What strategies resolve contradictions in biological activity data across enantiomers?
- Enantiomer-Specific Assays : Compare (S)- and (R)-forms in enzyme inhibition studies. For example, (S)-enantiomers of similar amino alcohols show higher binding affinity to kinases due to spatial compatibility with chiral active sites .
- Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict interactions between the (S)-enantiomer and target proteins. Validate with SPR (surface plasmon resonance) to measure binding kinetics .
Q. How can experimental limitations in stability studies be mitigated?
- Degradation Pathways : The hydroxyl and amino groups are prone to oxidation. Stabilize the compound by storing it under nitrogen at -20°C and using antioxidants (e.g., BHT) in solution .
- Analytical Validation : Use LC-MS to track degradation products. For example, oxidation of the amine to nitroso derivatives can be quantified via MS/MS fragmentation patterns .
Methodological Considerations
Q. What computational tools are recommended for predicting the compound’s physicochemical properties?
- LogP and Solubility : Use MarvinSketch or ACD/Labs to calculate logP (~1.8) and aqueous solubility (poor, ~0.1 mg/mL).
- pKa Prediction : The amino group (pKa ~9.5) and hydroxyl group (pKa ~10.2) are protonated under physiological conditions, affecting bioavailability .
Q. How to design controlled experiments for studying metabolic pathways?
- Isotope Labeling : Synthesize a ¹³C-labeled analog at the ethanol carbon to track metabolic fate via LC-MS .
- In Vitro Models : Use hepatic microsomes to identify phase I metabolites (e.g., oxidation products) and phase II conjugates (e.g., glucuronides) .
Data Contradiction Analysis
Q. Why might NMR data conflict with X-ray crystallography results?
- Dynamic Effects : NMR captures solution-state conformations, while X-ray shows solid-state packing. For example, intramolecular hydrogen bonding in solution (observed via NMR) may differ from intermolecular bonds in crystals .
- Resolution : High-resolution X-ray (≤0.8 Å) is required to resolve ambiguities in stereochemistry, especially for chiral centers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
